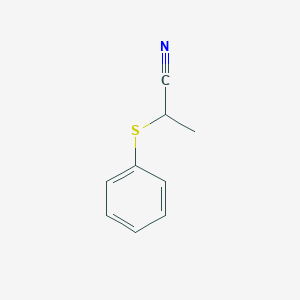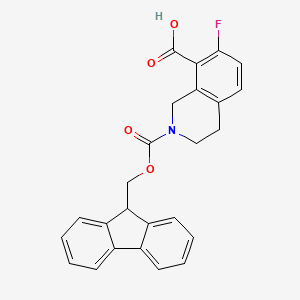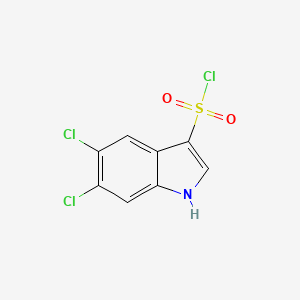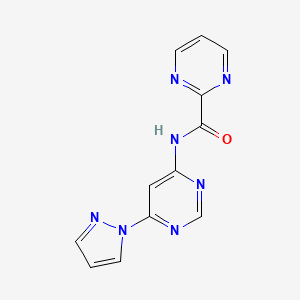![molecular formula C20H21N3O3S B2688190 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-02-9](/img/structure/B2688190.png)
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a triazaspirodecane core, which is fused with a thiophene ring and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazaspirodecane core, followed by the introduction of the thiophene and phenylmethyl groups. Common reagents used in these reactions include organometallic compounds, such as Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound could be investigated for its therapeutic potential, particularly in areas such as anti-inflammatory or anti-cancer treatments.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include other spirocyclic compounds and those containing thiophene or phenylmethyl groups. Examples might include:
- 3-[(4-methylphenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Spirocyclic compounds with different heteroatoms or functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination can impart unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-4-6-15(7-5-14)13-23-18(25)20(21-19(23)26)8-10-22(11-9-20)17(24)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOHHMXXEKZOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC=CS4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2688109.png)
![4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688110.png)



![2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2688117.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)


![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2688122.png)
![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2688124.png)

![methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)
